molecular formula C21H23N3O3S2 B2956802 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 421578-00-9

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2956802
CAS RN: 421578-00-9
M. Wt: 429.55
InChI Key: CNLPKSHDQVIARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds with a structural motif similar to the query compound have been synthesized and evaluated for their antimicrobial and antitumor activities. A study by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating significant antimicrobial properties comparable to reference drugs such as streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Similarly, Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against various human cancer cell lines, highlighting the potential of such compounds in anticancer drug development (Hafez & El-Gazzar, 2017).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, incorporating benzodifuranyl and thiazolopyrimidine moieties, demonstrated noteworthy anti-inflammatory and analgesic activities. Abu‐Hashem, Al-Hussain, and Zaki (2020) reported these compounds as cyclooxygenase inhibitors with significant COX-2 selectivity indices, alongside moderate to high analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthetic Methodology and Pharmacological Evaluation

The structural framework of pyrimidine and its derivatives has been extensively explored for the synthesis of compounds with potential pharmacological applications. For instance, Severina et al. (2020) focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, demonstrating the versatility of pyrimidine derivatives in addressing neurological disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-11-24-20(26)17-12-16(5-2)29-19(17)23-21(24)28-13-18(25)22-14-7-9-15(10-8-14)27-6-3/h4,7-10,12H,1,5-6,11,13H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLPKSHDQVIARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

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